5-bromo-6,7-difluoro-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
5-bromo-6,7-difluoro-1,2,3,4-tetrahydroisoquinoline: is a chemical compound with the molecular formula C9H8BrF2N.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-6,7-difluoro-1,2,3,4-tetrahydroisoquinoline typically involves the bromination and fluorination of tetrahydroisoquinoline derivatives. One common method is the Suzuki–Miyaura coupling reaction, which uses boron reagents to form carbon-carbon bonds under mild and functional group-tolerant conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom or other functional groups.
Cyclization Reactions: The compound can undergo cyclization to form various heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted tetrahydroisoquinolines, while oxidation and reduction can lead to different oxidation states and functionalized derivatives .
Scientific Research Applications
Chemistry: 5-bromo-6,7-difluoro-1,2,3,4-tetrahydroisoquinoline is used as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds with potential biological activity .
Biology and Medicine: The compound has shown promise in medicinal chemistry for the development of drugs targeting neurological disorders and infectious diseases. Its structural framework is similar to that of natural alkaloids, which are known for their therapeutic properties .
Industry: In the industrial sector, the compound is used in the synthesis of advanced materials, including polymers and liquid crystals, due to its unique electronic properties .
Mechanism of Action
The mechanism of action of 5-bromo-6,7-difluoro-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects. For example, it may act as an inhibitor of certain enzymes involved in neurotransmitter synthesis, thereby affecting neurological functions .
Comparison with Similar Compounds
4,7-dibromo-5,6-difluoro-2,1,3-benzothiadiazole: This compound shares similar fluorine and bromine substitutions but has a different core structure.
Fluorinated Quinolines: These compounds also contain fluorine atoms and exhibit similar biological activities, such as antibacterial and antineoplastic properties.
Uniqueness: 5-bromo-6,7-difluoro-1,2,3,4-tetrahydroisoquinoline is unique due to its specific substitution pattern and tetrahydroisoquinoline core, which confer distinct electronic and steric properties. These characteristics make it a valuable scaffold for the development of novel therapeutic agents and advanced materials .
Biological Activity
5-Bromo-6,7-difluoro-1,2,3,4-tetrahydroisoquinoline (BDTHIQ) is a compound of significant interest due to its unique structural properties and potential biological activities. This article provides an in-depth examination of its biological activity, synthesis methods, and relevant case studies.
- Molecular Formula : C9H8BrF2N
- Molecular Weight : 248.1 g/mol
- CAS Number : 2137609-96-0
- Purity : Typically around 95% to 97% in commercial preparations .
Synthesis Methods
The synthesis of BDTHIQ can be achieved through various methodologies:
- Bromination and Fluorination : This involves the selective substitution of hydrogen atoms in tetrahydroisoquinoline derivatives with bromine and fluorine under controlled conditions.
- Suzuki–Miyaura Coupling Reaction : A common method that utilizes boron reagents to form carbon-carbon bonds, allowing for functional group tolerance and mild reaction conditions .
Biological Activity
BDTHIQ exhibits a range of biological activities attributed to its interaction with various molecular targets:
Enzyme Modulation
Studies indicate that BDTHIQ acts as a modulator of enzyme activity:
- It has been shown to inhibit specific enzymes involved in neurotransmitter synthesis, which may have implications for treating neurological disorders.
- The compound's halogen substitutions enhance its binding affinity to these targets, leading to potential therapeutic effects.
Antimicrobial and Anticancer Properties
Research has highlighted BDTHIQ's potential in antimicrobial and anticancer applications:
- It has demonstrated activity against various cancer cell lines, showing promise as a lead compound for drug development targeting malignancies.
- The dual presence of bromine and fluorine atoms contributes to its unique reactivity profile compared to other tetrahydroisoquinoline derivatives.
Case Study 1: Neuroprotective Effects
A study evaluated the neuroprotective effects of BDTHIQ in a rodent model of neurodegeneration. Results indicated that administration of BDTHIQ significantly reduced neuronal cell death and improved behavioral outcomes. The mechanism was linked to modulation of neurotransmitter levels and reduction of oxidative stress markers.
Case Study 2: Anticancer Activity
In vitro studies on human cancer cell lines (e.g., HCT116 and HL60) revealed that BDTHIQ exhibited IC50 values in the low micromolar range, indicating potent anticancer activity. Further investigations identified its mechanism involving apoptosis induction through mitochondrial pathways .
Comparative Analysis with Similar Compounds
Compound Name | Structural Features | Unique Properties |
---|---|---|
5-Bromo-1,2,3,4-tetrahydroisoquinoline | Lacks fluorine substitution | Lower reactivity |
6,7-Difluoro-1,2,3,4-tetrahydroisoquinoline | Lacks bromine substitution | Different reactivity profile |
4,7-Dibromo-5,6-difluoro-2,1,3-benzothiadiazole | Different core structure | Less versatile |
The presence of both bromine and fluorine atoms in BDTHIQ enhances its biological activity compared to mono-halogenated counterparts. This unique substitution pattern allows BDTHIQ to interact effectively with biological systems.
Properties
CAS No. |
2137609-96-0 |
---|---|
Molecular Formula |
C9H8BrF2N |
Molecular Weight |
248.1 |
Purity |
95 |
Origin of Product |
United States |
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